

# Topic: Commercial Sourcing and Quality Verification of Enantiopure (S)-(+)-2-Indolinemethanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *(S)-(+)-2-Indolinemethanol*

Cat. No.: *B1588552*

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## Abstract

**(S)-(+)-2-Indolinemethanol** is a valuable chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.<sup>[1][2]</sup> Its specific stereochemistry is often crucial for biological activity, making access to high-purity, enantiomerically pure material a prerequisite for successful drug development.<sup>[3]</sup> The principle of chirality is fundamental in pharmacology; enantiomers of the same compound can exhibit vastly different biological activities, with one being therapeutic while the other is inactive or even toxic.<sup>[3][4][5][6]</sup> This guide provides a comprehensive framework for researchers and drug development professionals on sourcing high-quality **(S)-(+)-2-Indolinemethanol**, establishing a robust supplier qualification workflow, and implementing rigorous in-house analytical verification to ensure the material's integrity throughout the research and development lifecycle.

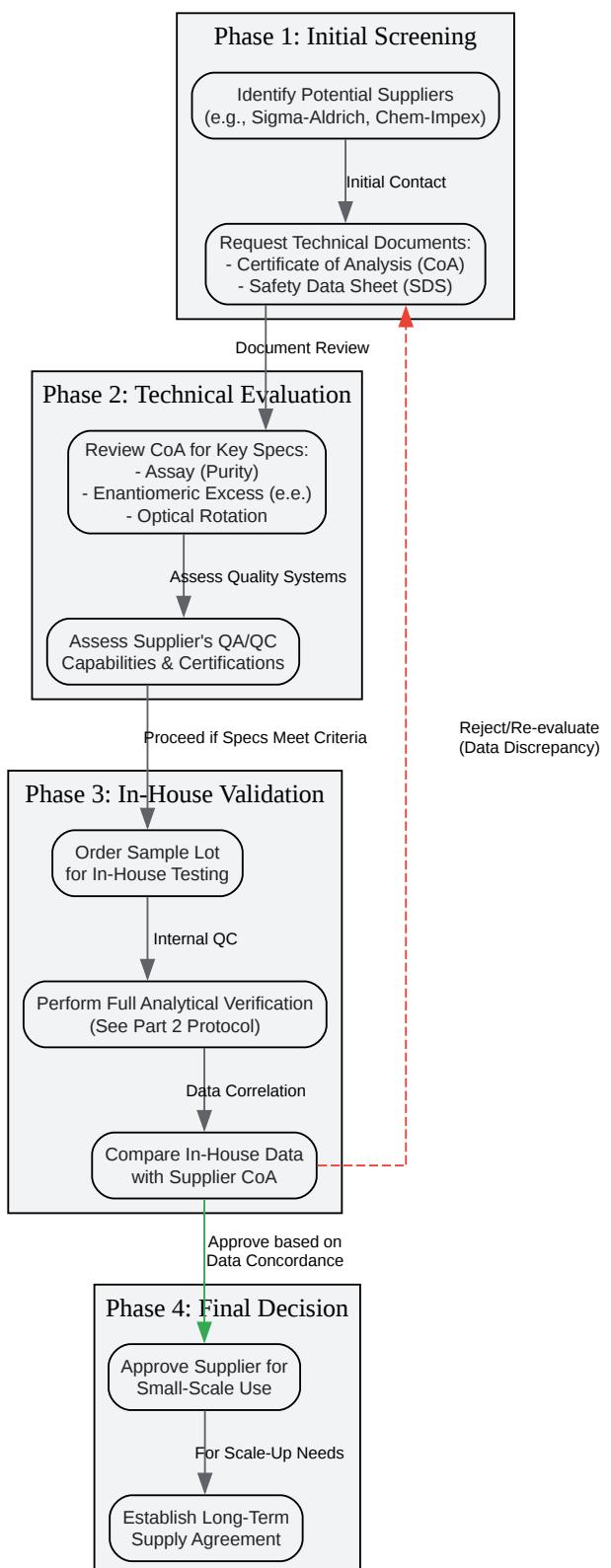
## Part 1: Strategic Sourcing of (S)-(+)-2-Indolinemethanol

The procurement of a chiral intermediate is not merely a purchasing transaction; it is the foundational step in a quality-controlled manufacturing chain. The purity and stereochemical integrity of this starting material directly influence the efficacy, safety, and reproducibility of the subsequent synthesis and, ultimately, the final Active Pharmaceutical Ingredient (API).<sup>[3]</sup>

## Identifying and Qualifying Commercial Suppliers

A multitude of chemical suppliers offer **(S)-(+)-2-Indolinemethanol**. The initial challenge is to identify vendors who can consistently provide material that meets the stringent quality standards required for pharmaceutical research. Key indicators of a reliable supplier include adherence to quality management systems like GMP (Good Manufacturing Practice) or ISO certifications.

The supplier qualification process should be systematic. The following workflow outlines a logical approach to vetting and selecting a supplier.



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Caption: Supplier Qualification Workflow for Chiral Intermediates.

## Comparative Data from Commercial Suppliers

When evaluating suppliers, it is essential to compare the technical specifications of their product offerings. While purity is a primary concern, for a chiral intermediate, the enantiomeric purity (often expressed as enantiomeric excess, e.e.) and specific optical rotation are equally critical.

Table 1: Typical Product Specifications for **(S)-(+)-2-Indolinemethanol**

Parameter	Specification	Significance
CAS Number	27640-33-1	Unique identifier for the chemical substance.
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	Defines the elemental composition. <a href="#">[1]</a>
Molecular Weight	149.19 g/mol	Used for stoichiometric calculations.
Appearance	White to brown crystalline powder/solid	A basic physical property check. <a href="#">[1]</a>
Assay (Purity)	≥97%	Indicates the percentage of the desired compound.
Optical Rotation	[α]20/D +52°, c=1 in Ethanol	A measure of enantiomeric purity. The sign (+) confirms the dextrorotatory S-enantiomer. <a href="#">[1]</a>
Melting Point	66-70 °C	A physical constant indicative of purity.

Note: Data compiled from publicly available information from suppliers like Sigma-Aldrich and Chem-Impex.[\[1\]](#) Specifications can vary by lot and supplier; always refer to the specific Certificate of Analysis.

## Part 2: In-House Verification: A Mandate for Scientific Integrity

Receiving a Certificate of Analysis (CoA) from a supplier is the beginning, not the end, of the quality control process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada require that the stereochemistry of chiral compounds be well-defined and controlled throughout development.<sup>[7][8]</sup> Independent, in-house verification of key parameters is a self-validating system that ensures the integrity of your research and development pipeline.

### Decoding the Certificate of Analysis (CoA)

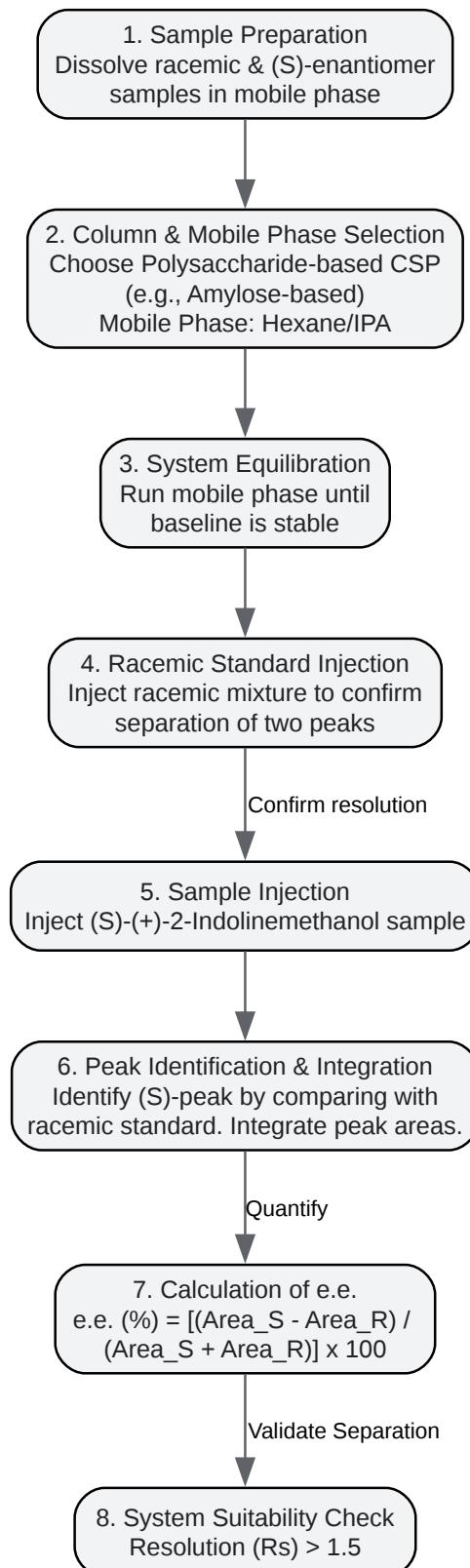
A CoA is a legal document certifying that a specific lot of product meets its predetermined specifications.<sup>[9][10]</sup> When reviewing a CoA for **(S)-(+)-2-Indolinemethanol**, focus on:

- Identity: Confirmed by techniques like NMR or IR, ensuring the material is indeed 2-Indolinemethanol.
- Purity (Assay): Typically determined by HPLC or GC. This value should be high, often >98%, for use in drug synthesis.<sup>[3]</sup>
- Enantiomeric Purity/Excess (e.e.): This is the most critical parameter for a chiral intermediate. It is determined by a chiral analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC).<sup>[4]</sup> A value of >99% e.e. is often required.
- Optical Rotation: Provides corroborating evidence of enantiomeric identity and purity. The value and solvent should match literature standards.
- Residual Solvents & Water Content: Important for process chemistry and accurate weighing.

### Protocol: Enantiomeric Purity Verification by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.<sup>[4][5][11]</sup> The underlying principle is the creation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies, leading to different retention times.<sup>[6]</sup>

The workflow for developing and running a chiral HPLC method is systematic.



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Caption: Experimental Workflow for Chiral HPLC Verification.

### Step-by-Step Methodology:

This protocol is a representative method based on common practices for separating chiral alcohols.[\[12\]](#) Optimization may be required.

- Instrumentation and Materials:

- HPLC system with UV detector (e.g., Agilent 1260 Infinity).[\[13\]](#)
- Chiral Column: Polysaccharide-based CSP, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Lux® Amylose-1 or Chiralcel® OD-H). These columns are known for their broad enantioselectivity.[\[11\]](#)[\[12\]](#)[\[14\]](#)
- Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).
- Samples: Racemic 2-Indolinemethanol (for method development) and the purchased lot of **(S)-(+)2-Indolinemethanol**.

- Chromatographic Conditions (Starting Point):

- Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).[\[12\]](#)[\[14\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C (Ambient).
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

- Procedure:

- Mobile Phase Preparation: Accurately mix 900 mL of n-Hexane with 100 mL of 2-Propanol. Degas the solution for 15-20 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[\[12\]](#)

- Sample Preparation: Prepare a stock solution of the racemic standard at ~1 mg/mL in the mobile phase. Prepare a separate solution of the purchased **(S)-(+) -2-Indolinemethanol** at the same concentration.
- System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until the detector baseline is stable.
- Method Validation (Racemic Injection): Inject the racemic standard. The goal is to achieve baseline resolution ( $Rs > 1.5$ ) between the two enantiomer peaks. If separation is poor, adjust the ratio of IPA (increasing IPA generally reduces retention time).
- Sample Analysis: Once the method is validated, inject the solution of the purchased **(S)-(+) -2-Indolinemethanol**.
- Data Analysis: A successful result will show one major peak corresponding to the retention time of the (S)-enantiomer and, ideally, a negligible or very small peak for the (R)-enantiomer. Calculate the enantiomeric excess (% e.e.) using the peak areas.

## Conclusion

The successful integration of **(S)-(+) -2-Indolinemethanol** into a drug development program hinges on a dual-pillar strategy: meticulous supplier qualification and uncompromising in-house analytical verification. By treating the procurement of this chiral intermediate with the scientific rigor it deserves, researchers can build a foundation of quality and reproducibility, mitigating risks and accelerating the path to discovery. This guide provides the strategic framework and technical protocols necessary to ensure the stereochemical integrity of this critical building block, safeguarding the validity of subsequent research and development efforts.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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